molecular formula C14H17N3O B5854302 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Numéro de catalogue B5854302
Poids moléculaire: 243.30 g/mol
Clé InChI: PAFZRZOCMMNINY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as CMPD101, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been widely studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response. 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been investigated as a potential anticancer agent, as it can inhibit the proliferation and migration of cancer cells. In drug discovery, 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been used as a lead compound to develop novel GPCR modulators with improved potency and selectivity.

Mécanisme D'action

3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine exerts its effects by binding to the allosteric site of GPCRs, which modulates the activity of the receptor. The binding of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine induces a conformational change in the receptor, leading to the activation or inhibition of downstream signaling pathways. The exact mechanism of action of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine varies depending on the specific GPCR target and the cellular context.
Biochemical and Physiological Effects
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have various biochemical and physiological effects, depending on the target receptor and the experimental conditions. In general, 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can modulate the activity of GPCRs, leading to changes in intracellular signaling pathways, gene expression, and cellular functions. 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in various in vitro and in vivo models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is its high potency and selectivity for GPCRs, which makes it a valuable tool for studying the function and regulation of these receptors. 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine also has a well-established synthesis method and can be easily modified to improve its pharmacokinetic properties. However, one limitation of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine may have limited applicability in certain experimental systems or disease models, depending on the specific GPCR target and the cellular context.

Orientations Futures

There are several future directions for the research on 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is to identify new GPCR targets for 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine and to investigate its effects in different cellular contexts. Another direction is to optimize the pharmacokinetic properties of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine to improve its efficacy and safety in vivo. Additionally, 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can be used as a lead compound to develop novel GPCR modulators with improved potency and selectivity. Finally, the potential applications of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine in other fields, such as immunology and metabolic disorders, can be explored in future studies.
Conclusion
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound that has shown promising results in various scientific research applications. Its high potency and selectivity for GPCRs make it a valuable tool for studying the function and regulation of these receptors. The well-established synthesis method and the potential for developing novel GPCR modulators make 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine a promising candidate for drug discovery. However, further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine.

Méthodes De Synthèse

3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized through a multistep process involving the reaction of 2-cyanopyridine with cyclohexylmethylamine, followed by the reaction with hydrazine hydrate and acetic anhydride. The final product is obtained through the reaction of the intermediate product with acetic anhydride and phosphorus oxychloride. The synthesis method of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied and optimized to improve the yield and purity of the compound.

Propriétés

IUPAC Name

5-(cyclohexylmethyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-5-11(6-3-1)9-13-16-14(17-18-13)12-7-4-8-15-10-12/h4,7-8,10-11H,1-3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFZRZOCMMNINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Cyclohexylmethyl-[1,2,4]oxadiazol-3-yl)-pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.